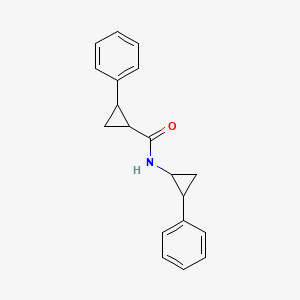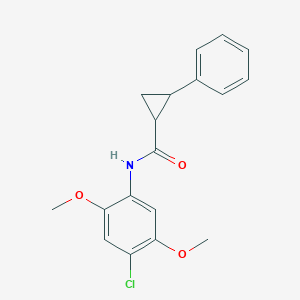![molecular formula C17H15NO2S2 B5150367 2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one, also known as EMNT, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. EMNT belongs to the family of thiazolone derivatives and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that this compound may exert its anti-cancer effects by inducing apoptosis in cancer cells through the activation of caspase-3. This compound may also inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. The anti-inflammatory effects of this compound may be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, this compound has been found to reduce inflammation, inhibit cancer cell growth, and exhibit antimicrobial activity. This compound has also been shown to have a protective effect on the liver by reducing oxidative stress and inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with good yields. This compound has also shown promising results in various preclinical studies, making it an attractive candidate for further research. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. This compound also has limited pharmacokinetic data, which can make it challenging to determine the optimal dosage and administration route.
未来方向
There are several future directions for the research of 2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one. Further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. In vivo studies are needed to determine the optimal dosage and administration route for this compound. This compound could also be further studied for its potential therapeutic applications in various diseases, including cancer and inflammation. Additionally, structural modifications of this compound could be explored to improve its solubility and pharmacokinetic properties.
In conclusion, this compound is a synthetic compound that has shown promising results in various preclinical studies. It has potential therapeutic applications in various diseases, including cancer and inflammation. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of 2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one involves the reaction of 2-methoxy-1-naphthaldehyde with ethylthioacetate and thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form this compound. This method has been optimized to yield a high purity product with good yields.
科学研究应用
2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also exhibited antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
(4Z)-2-ethylsulfanyl-4-[(2-methoxynaphthalen-1-yl)methylidene]-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S2/c1-3-21-17-18-14(16(19)22-17)10-13-12-7-5-4-6-11(12)8-9-15(13)20-2/h4-10H,3H2,1-2H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBXMHABUKJNJJ-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC2=C(C=CC3=CC=CC=C32)OC)C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=N/C(=C\C2=C(C=CC3=CC=CC=C32)OC)/C(=O)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5150302.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5150303.png)
![2-{[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B5150311.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5150323.png)
![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)

